molecular formula C12H17N3O3 B1529398 1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid CAS No. 1496200-27-1

1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid

Cat. No. B1529398
M. Wt: 251.28 g/mol
InChI Key: BSGFYDZTLSLFCP-UHFFFAOYSA-N
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Description

1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid, also known as EMPCA, is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound with properties that make it useful for a variety of laboratory experiments, including those involving biochemical and physiological processes. EMPCA is a cyclic molecule composed of an amide, a pyrazole, and an oxopiperidine moiety. It is an important building block in the synthesis of various compounds, and is used in a variety of biochemical and physiological experiments.

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

In the field of heterocyclic chemistry, research has been conducted on compounds with structures similar to "1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid," exploring their synthesis and potential applications. For instance, the synthesis of new pyrazolo[3,4-b]pyridine products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups has been reported, highlighting the compound's utility in the preparation of N-fused heterocycle products with good to excellent yields (Ghaedi et al., 2015). This synthesis pathway underscores the importance of such compounds in accessing novel heterocyclic structures, which are crucial in pharmaceutical and material sciences.

Coordination Chemistry

Research on coordination polymers constructed from bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands showcases another dimension of application. These ligands, related in structure to the compound , have been used to assemble with Zn(II) and Cd(II) ions, leading to the formation of coordination polymers with diverse structural motifs and potential applications in material science (Cheng et al., 2017). This research demonstrates the compound's utility in the development of new materials with potential applications ranging from catalysis to optoelectronics.

Organic Synthesis and Material Applications

In organic synthesis, the compound has been implicated in the development of new synthetic methodologies and material applications. For example, the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation has been explored, highlighting efficient and regioselective synthesis pathways that leverage the unique reactivity of similar compounds (Machado et al., 2011). Such research points to the broader applicability of these compounds in facilitating rapid and environmentally friendly synthesis of heterocyclic derivatives.

properties

IUPAC Name

1-ethyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-3-15-10(16)5-4-9(12(17)18)11(15)8-6-13-14(2)7-8/h6-7,9,11H,3-5H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGFYDZTLSLFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CCC1=O)C(=O)O)C2=CN(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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